molecular formula C23H18F3N5O B2855335 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1207033-07-5

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2855335
CAS No.: 1207033-07-5
M. Wt: 437.426
InChI Key: QFEDMGKEEXMIBT-UHFFFAOYSA-N
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Description

This compound is a 1,2,3-triazole-4-carboxamide derivative featuring a 4-methylphenyl group at the 1-position, a pyridin-3-yl substituent at the 5-position, and a 4-(trifluoromethyl)benzylamide moiety at the 4-carboxamide position. Its structural uniqueness lies in the combination of aromatic and heteroaromatic groups, which are strategically positioned to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

1-(4-methylphenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N5O/c1-15-4-10-19(11-5-15)31-21(17-3-2-12-27-14-17)20(29-30-31)22(32)28-13-16-6-8-18(9-7-16)23(24,25)26/h2-12,14H,13H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEDMGKEEXMIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Functionalization: The triazole ring is then functionalized with the pyridin-3-yl, p-tolyl, and 4-(trifluoromethyl)benzyl groups through various coupling reactions, such as Suzuki or Sonogashira coupling.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A series of N-substituted triazole-4-carboxamides synthesized by Narala et al. () provides a direct structural comparison. Key analogues include:

Compound ID R Group (N-substituent) Key Structural Differences Molecular Weight (g/mol)
Target Compound 4-(Trifluoromethyl)benzyl Pyridin-3-yl at C5 ~435.4
10a () Phenyl Methyl at C5, phenyl at C1 ~307.3
10b () Benzyl Methyl at C5, benzylamide ~321.3
15 () 3-Pyridylmethyl 4-Chlorophenyl at C5, dichlorophenyl at C1 ~472.8

Key Observations :

  • The trifluoromethyl group in the target compound increases molecular weight by ~128 g/mol compared to phenyl-substituted derivatives (e.g., 10a), enhancing lipophilicity (clogP ≈ 3.8 vs. 2.1 for 10a) .

Pharmacological and Physicochemical Properties

Selectivity and Binding Affinity
  • Factor Xa Inhibitors () : Pyrazole carboxamides like razaxaban (IC₅₀ = 0.19 nM for Factor Xa) highlight the importance of trifluoromethyl groups in enhancing selectivity over trypsin and plasma kallikrein. The target compound’s trifluoromethylbenzyl group may similarly reduce off-target interactions .
  • Calcium Mobilization Assays () : Triazole derivatives with pyridinyl substituents (e.g., compound 28b) showed EC₅₀ values < 10 nM in NTS1 receptor activation. The target compound’s pyridin-3-yl group may confer analogous agonist/antagonist activity .
Metabolic Stability
  • The trifluoromethyl group in the target compound is expected to resist oxidative metabolism compared to methyl or methoxy groups in analogues like (t₁/₂ = 2.1 h in human liver microsomes). This could translate to improved oral bioavailability .

Crystallographic and Computational Data

  • Crystal Packing () : Triazole derivatives with 4-methylphenyl groups (e.g., 5-(4-fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibit planar triazole rings with intermolecular π-π stacking. The target compound’s pyridin-3-yl group may disrupt this packing, altering solubility .
  • SHELX Refinement () : Structural models of similar triazoles refined with SHELXL show bond-length accuracies of ±0.004 Å. The target compound’s trifluoromethyl group may introduce torsional strain, requiring advanced refinement protocols .

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